REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([O:9][C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=2[N+:17]([O-])=O)[CH2:8][CH2:7]1)=O)C>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[Br:16][C:13]1[CH:14]=[CH:15][C:10]2[O:9][C:6]3([CH2:8][CH2:7]3)[C:4](=[O:3])[NH:17][C:11]=2[CH:12]=1
|
Name
|
1-(4-bromo-2-nitro-phenoxy)-cyclopropanecarboxylic acid ethyl ester
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC1)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through celite bed
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
washed with water and saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(NC(C3(CC3)O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |